Sarpogrelate hydrochloride

Übersicht

Beschreibung

MCI-9042, auch bekannt als Sarpogrelat-Hydrochlorid, ist ein selektiver Antagonist des Serotonin-2A-Rezeptors. Es wurde als Anti-Thrombozytenmittel zur Behandlung der peripheren arteriellen Verschlusskrankheit eingesetzt. Die Verbindung weist eine hohe Affinität für Serotonin-2A-Rezeptoren auf und hat sich gezeigt, dass sie die vaskuläre Funktion verbessert .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MCI-9042 umfasst mehrere Schritte. Der Schlüsselzwischenprodukt ist (±)-2-(Dimethylamino)-1-[[o-(m-Methoxyphenethyl)phenoxy]methyl]ethyl-Hydrogensuccinat. Die Synthese beginnt mit der Reaktion von 3-Methoxyphenethylbromid mit Phenol in Gegenwart einer Base, um die Etherbindung zu bilden. Dieser Zwischenstoff wird dann mit Dimethylamin und Bernsteinsäureanhydrid umgesetzt, um das Endprodukt MCI-9042 zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von MCI-9042 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Das Verfahren beinhaltet die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird mit Kristallisations- und Chromatographietechniken gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MCI-9042 involves several steps. The key intermediate is (±)-2-(dimethylamino)-1-[[o-(m-methoxyphenethyl)phenoxy]methyl]ethyl hydrogen succinate. The synthesis starts with the reaction of 3-methoxyphenethyl bromide with phenol in the presence of a base to form the ether linkage. This intermediate is then reacted with dimethylamine and succinic anhydride to form the final product, MCI-9042 .

Industrial Production Methods: Industrial production of MCI-9042 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using crystallization and chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MCI-9042 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre Aminderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminderivate.

Substitution: Halogenierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

MCI-9042 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in Studien mit Serotoninrezeptoren verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf die Thrombozytenaggregation und die vaskuläre Funktion.

Medizin: Wird zur Behandlung der peripheren arteriellen Verschlusskrankheit eingesetzt und auf sein Potenzial zur Behandlung anderer Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika zur gezielten Behandlung von Serotoninrezeptoren eingesetzt

5. Wirkmechanismus

MCI-9042 übt seine Wirkung aus, indem es Serotonin-2A-Rezeptoren antagonisiert. Diese Wirkung hemmt die durch Serotonin induzierte Thrombozytenaggregation und Vasokonstriktion. Die Verbindung bindet an den Serotonin-2A-Rezeptor, verhindert, dass Serotonin den Rezeptor aktiviert, und reduziert so die Thrombozytenaggregation und verbessert den Blutfluss .

Ähnliche Verbindungen:

Ticlopidin: Ein weiteres Anti-Thrombozytenmittel, jedoch mit einem anderen Wirkmechanismus.

Cyproheptadin: Ein Serotonin-Antagonist mit breiterer Rezeptoraktivität.

Ketanserin: Ein Serotonin-2A-Rezeptor-Antagonist mit zusätzlicher Alpha-adrenerger Blockaktivität

Einzigartigkeit von MCI-9042: MCI-9042 ist aufgrund seiner hohen Selektivität für Serotonin-2A-Rezeptoren und seiner starken Anti-Thrombozytenaktivität einzigartig. Im Gegensatz zu anderen Verbindungen beeinflusst es andere Serotonin-Rezeptorsubtypen oder Adrenorezeptoren nicht signifikant, was es zu einem gezielteren Therapeutikum macht .

Wirkmechanismus

MCI-9042 exerts its effects by antagonizing serotonin 2A receptors. This action inhibits serotonin-induced platelet aggregation and vasoconstriction. The compound binds to the serotonin 2A receptor, preventing serotonin from activating the receptor and thereby reducing platelet aggregation and improving blood flow .

Vergleich Mit ähnlichen Verbindungen

Ticlopidine: Another anti-platelet agent but with a different mechanism of action.

Cyproheptadine: A serotonin antagonist with broader receptor activity.

Ketanserin: A serotonin 2A receptor antagonist with additional alpha-adrenergic blocking activity

Uniqueness of MCI-9042: MCI-9042 is unique due to its high selectivity for serotonin 2A receptors and its potent anti-platelet activity. Unlike other compounds, it does not significantly affect other serotonin receptor subtypes or adrenergic receptors, making it a more targeted therapeutic agent .

Biologische Aktivität

Sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, has garnered attention in pharmacological research due to its diverse biological activities, particularly in cardiovascular and metabolic contexts. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.

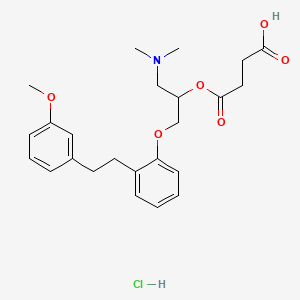

This compound is chemically defined as succinic acid mono-(1-dimethylaminomethyl-2-(2-[2-(3-methoxyphenyl)ethyl]phenoxy)ethyl) ester hydrochloride. It exhibits high selectivity for the 5-HT2A receptor with pKi values of 8.52 for 5-HT2A, 7.43 for 5-HT2C, and 6.57 for 5-HT2B receptors. The compound demonstrates minimal interaction with other serotonin receptors (5-HT1, 5-HT3, 5-HT4) and adrenergic receptors (α1, α2, β) . This selective antagonism is crucial for its therapeutic effects, particularly in conditions related to vascular dysfunction.

Peripheral Arterial Disease (PAD)

This compound has shown significant efficacy in treating peripheral arterial disease. A meta-analysis encompassing 12 randomized controlled trials (RCTs) indicated that sarpogrelate significantly improved the ankle-brachial index (ABI), dorsalis pedis artery blood flow, and pain-free walking distance (PFWD) compared to conventional treatments. The results are summarized in the table below:

| Outcome Measure | Sarpogrelate Group | Control Group | Statistical Significance |

|---|---|---|---|

| Ankle-Brachial Index (ABI) | SMD = 0.42 | - | P < .0005 |

| Dorsalis Pedis Blood Flow | MD = 0.16 | - | P < .001 |

| Pain-Free Walking Distance | MD = 201.86 | - | P = .04 |

| hsCRP Levels | MD = -0.57 | - | P = .04 |

| IL-6 Levels | MD = -1.48 | - | P = .008 |

These findings suggest that sarpogrelate not only improves vascular function but also reduces inflammatory markers associated with PAD .

Diabetic Nephropathy

In a study involving diabetic mouse models, this compound was found to ameliorate diabetic nephropathy by increasing serum adiponectin levels and decreasing urinary albumin excretion. The treatment also reduced macrophage infiltration and inflammatory signals in renal tissues . This indicates potential benefits beyond vascular health, extending into metabolic disease management.

Case Studies

Case Study: Efficacy in Intermittent Claudication

A prospective study assessed the impact of sarpogrelate on patients with intermittent claudication, a common symptom of PAD. The incidence of claudication decreased from 56.6% pre-treatment to 28.3% post-treatment, highlighting the compound's effectiveness in enhancing mobility and quality of life for affected individuals .

Case Study: Combination Therapy with Pioglitazone

Research has explored the synergistic effects of sarpogrelate when used alongside pioglitazone in diabetic models. The combination therapy resulted in significant improvements in metabolic parameters, suggesting that sarpogrelate may enhance the therapeutic effects of other diabetes medications .

Safety Profile

The safety profile of sarpogrelate has been assessed across multiple studies involving nearly 600 cases. Most reported adverse events were mild and included gastrointestinal reactions and transient changes in liver enzymes. Serious adverse events were notably absent, indicating that sarpogrelate is well-tolerated among patients .

Q & A

Basic Research Questions

Q. What is the mechanism of action of sarpogrelate hydrochloride, and how is its receptor selectivity determined experimentally?

this compound acts as a selective 5-HT2A receptor antagonist with pKi values of 8.52, 7.43, and 6.57 for 5-HT2A, 5-HT2C, and 5-HT2B receptors, respectively. Receptor selectivity is determined via competitive radioligand binding assays using human recombinant receptors. For example, in vitro studies measure displacement of radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) to calculate inhibition constants (Ki). Specificity over other receptors (e.g., α-adrenergic, histamine H1) is confirmed through parallel assays .

Q. How do pharmacokinetic parameters (absorption, metabolism, elimination) of this compound influence clinical dosing regimens?

Absorption is efficient but reduced by high-fat meals (48% increase in exposure), necessitating fasting administration. Metabolism occurs via CYP3A4 and CYP2C19, producing the active metabolite M-1. Elimination is primarily renal (60–70%), with non-renal pathways (biliary excretion) contributing to a half-life of 4–6 hours. Dosing adjustments are recommended for renal/hepatic impairment, validated through population pharmacokinetic (PopPK) models and clinical trials monitoring plasma concentrations .

Q. What experimental approaches are used to assess the impact of food intake on this compound absorption?

Randomized crossover studies compare pharmacokinetic parameters (Cmax, AUC) under fed vs. fasting conditions. For example, a high-fat meal increased sarpogrelate exposure by 48%, prompting recommendations for fasting administration. Bioavailability studies use HPLC or LC-MS/MS to quantify plasma drug levels .

Q. What analytical methodologies are recommended for ensuring the purity and stability of this compound in preclinical formulations?

Pharmacopeial standards (e.g., JP XVIII) mandate HPLC for purity testing (≥99%), heavy metal analysis via inductively coupled plasma mass spectrometry (ICP-MS; ≤10 ppm), and arsenic testing using Gutzeit method (≤1 ppm). Stability studies employ accelerated degradation conditions (e.g., heat, light) followed by chromatographic analysis .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict drug-drug interactions (DDIs) involving this compound and CYP2D6 substrates?

PBPK models integrate in vitro parameters (e.g., CYP2D6 inhibition Ki, protein binding) and clinical PK data for sarpogrelate and its metabolite M-1. Validation involves simulating DDI magnitudes (e.g., metoprolol AUC ratio) against observed clinical data. For example, the model predicted a 1.33-fold increase in metoprolol AUC vs. observed 1.53-fold, within a two-fold error range .

Q. What factors account for discrepancies between simulated and observed CYP2D6-mediated DDI magnitudes in this compound studies?

Variability in CYP2D6 activity (e.g., poor vs. extensive metabolizers), model assumptions (e.g., neglecting enterohepatic recycling), and small clinical trial cohorts (n=9) contribute to discrepancies. Sensitivity analyses in PBPK models identify critical parameters like inhibitor potency (Ki) and free fraction (fup) .

Q. How do CYP2C19 genetic polymorphisms influence this compound metabolism, and what methodologies are used to tailor dosing in polymorphic populations?

CYP2C19 poor metabolizers exhibit 2–3-fold higher sarpogrelate exposure. Genotyping (e.g., PCR-RFLP for CYP2C19 alleles) combined with therapeutic drug monitoring (TDM) guides dose adjustments. In vitro studies using human liver microsomes quantify metabolic clearance differences between genotypes .

Q. What preclinical and clinical endpoints are validated for assessing the anti-thrombotic efficacy of this compound in peripheral arterial disease (PAD)?

Preclinical models: LDLr-KO mice show reduced atherosclerosis (plaque area, inflammatory markers). Clinical trials measure ankle-brachial index (ABI), pain-free walking distance (PFWD), and inflammatory markers (hsCRP, IL-6). Meta-analyses of RCTs report ABI improvements (SMD=0.47, p=0.0005) and PFWD increases (MD=201.86 m, p=0.04) .

Eigenschaften

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQBIDFFYCYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046662 | |

| Record name | Sarpogrelate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135159-51-2 | |

| Record name | Sarpogrelate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpogrelate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpogrelate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARPOGRELATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARPOGRELATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.